Ethyl 4-(2-chloro-6-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
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Overview
Description
Ethyl 4-(2-chloro-6-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate is a chemical compound belonging to the class of pyridine derivatives. This compound is characterized by its molecular structure, which includes a pyridine ring substituted with various functional groups, including a chloro and fluoro group on the phenyl ring, a methyl group on the pyridine ring, and an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-chloro-6-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate typically involves multi-step organic reactions. One common synthetic route is the cyclization of a suitable precursor, such as a substituted pyridine derivative, under controlled conditions. The reaction conditions may include the use of strong bases or acids, and the reaction may be carried out at elevated temperatures to facilitate the formation of the pyridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(2-chloro-6-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Scientific Research Applications
Ethyl 4-(2-chloro-6-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate has several scientific research applications across various fields:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be employed in biological studies to investigate the effects of pyridine derivatives on biological systems.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the chemical industry for the production of various intermediates and final products.
Mechanism of Action
The mechanism by which Ethyl 4-(2-chloro-6-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a cascade of biochemical reactions.
Comparison with Similar Compounds
Ethyl 4-(2-chloro-6-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate can be compared with other similar pyridine derivatives, such as:
Ethyl 4-(2-chloro-4-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
Ethyl 4-(2-chloro-6-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
Ethyl 4-(2-chloro-4-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
These compounds share similar structural features but differ in the position and type of substituents on the phenyl ring, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
ethyl 4-(2-chloro-6-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO3/c1-3-21-15(20)13-8(2)18-12(19)7-9(13)14-10(16)5-4-6-11(14)17/h4-6,9H,3,7H2,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQUMIKONAGHIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)CC1C2=C(C=CC=C2Cl)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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